(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine
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Overview
Description
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydrazine moiety attached to a pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine typically involves the reaction of 5-fluoro-2-methoxypyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines, thiols; conditionsorganic solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the pyrimidine ring.
5-fluoro-2-methoxypyrimidine: A precursor in the synthesis of (Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine.
Pyrimidine derivatives: Compounds with similar structural features but different substituents
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydrazine moiety attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application in various fields .
Properties
Molecular Formula |
C5H7FN4O |
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Molecular Weight |
158.13 g/mol |
IUPAC Name |
(Z)-(5-fluoro-2-methoxy-5H-pyrimidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C5H7FN4O/c1-11-5-8-2-3(6)4(9-5)10-7/h2-3H,7H2,1H3/b10-4- |
InChI Key |
QHSIGUZLANGLQK-WMZJFQQLSA-N |
Isomeric SMILES |
COC1=N/C(=N\N)/C(C=N1)F |
Canonical SMILES |
COC1=NC(=NN)C(C=N1)F |
Origin of Product |
United States |
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